molecular formula C11H12FNO B1467308 4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one CAS No. 1480879-89-7

4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one

Cat. No.: B1467308
CAS No.: 1480879-89-7
M. Wt: 193.22 g/mol
InChI Key: PXNOFKFPAOUONM-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones It is characterized by the presence of a fluorophenyl group and a methyl group attached to the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one typically involves the reaction of 4-fluorobenzaldehyde with methylamine and a suitable ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the pyrrolidinone ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylpyrrolidin-2-one: Lacks the methyl group, leading to different chemical and biological properties.

    4-Methylpyrrolidin-2-one: Lacks the fluorophenyl group, resulting in distinct reactivity and applications.

    4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one:

Uniqueness

The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its steric and electronic characteristics .

Properties

IUPAC Name

4-(4-fluorophenyl)-4-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-11(6-10(14)13-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNOFKFPAOUONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one
Reactant of Route 2
4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one
Reactant of Route 3
4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one
Reactant of Route 4
4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one
Reactant of Route 5
4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one
Reactant of Route 6
4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one

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